1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC systematic name 1-(5-methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone encodes critical structural details. The parent framework is a cycloocta[b]furan system, an eight-membered bicyclic structure fused to a furan ring at the b position. The "2,3,3a,4-tetrahydro" prefix indicates partial saturation, with four hydrogen atoms added to carbons 2, 3, 3a, and 4, creating a partially unsaturated bicyclic system.
The substituents are positioned at two key locations:
- A methyl group (-CH3) at carbon 5
- An acetyl group (-COCH3) at carbon 7
The molecular formula C13H16O2 corresponds to a molecular weight of 204.265 g/mol, with an exact mass of 204.115 Da. The SMILES notation CC1=CC=C(O1)C(=O)C partially describes simpler acetylated furans, but for this compound, the extended cyclooctane fusion necessitates a more complex representation reflecting bicyclic topology.
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Polar Surface Area | 26.30 Ų |
| LogP (Octanol-Water) | 2.77 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
These values suggest moderate lipophilicity and limited polar interactions, typical of fused furan derivatives with alkyl substituents.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[(5Z,7E,9E)-5-methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl]ethanone |
InChI |
InChI=1S/C13H16O2/c1-9-7-11(10(2)14)3-4-13-12(8-9)5-6-15-13/h3-4,7,12H,5-6,8H2,1-2H3/b9-7-,11-3+,13-4+ |
InChI Key |
UDMUEHCFMVCUAI-IJRNPVPBSA-N |
Isomeric SMILES |
C/C/1=C/C(=C\C=C\2/C(C1)CCO2)/C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C2C(C1)CCO2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
- Catalyst: Iron(III) chloride (FeCl3), typically 6 mol%
- Substrates: Cyclic or acyclic ketones (e.g., acetone, 2-butanone) and quinone derivatives such as 9,10-phenanthrenequinone
- Conditions: Neat or in acetone solvent, room temperature to moderate heating
- Mechanism: Involves aldol condensation, dehydration, cyclization, and oxidation steps promoted by FeCl3 as a Lewis acid catalyst
Key Findings
- The reaction proceeds efficiently under neat conditions or in acetone but fails in polar aprotic or protic solvents like DMF, methanol, or ethanol.
- Optimal FeCl3 loading is around 6 mol%; lower or higher amounts reduce yield.
- The reaction mechanism includes:
- Initial aldol condensation between ketone and quinone
- Dehydration to form an enedione intermediate
- Cyclization to form the furan ring fused to the bicyclic system
- FeCl3-mediated oxidation of intermediate alcohols to ketones or aldehydes
- Yields vary depending on ketone structure; for example, 2-butanone yields 2-methylphenanthro[9,10-b]furan-3-carbaldehyde in 61% yield.
Reference: RSC Advances, 2012, 2, 6773–6783
Annulated Furan Synthesis Using Allenic Sulfonium Salts and Cyclic 1,3-Diketones
Another efficient synthetic route to annulated 3-methylfurans, structurally related to the tetrahydrocyclooctafuran moiety, involves the reaction of allenic sulfonium salts with cyclic 1,3-diketones .
Method Overview
- Reagents: Propargyl sulfonium salt (prepared from propargyl bromide and dimethyl sulfide)
- Substrates: Cyclic 1,3-diketones such as 1,3-cyclohexanedione or substituted analogs
- Base: Sodium ethoxide (NaOEt) or sodium hydride (NaH)
- Solvent: Ethanol or tetrahydrofuran (THF)
- Conditions: Reflux or room temperature depending on base and solvent
- Mechanism:
- Isomerization of propargyl sulfonium salt to allenic sulfonium salt
- Nucleophilic attack by enolate anion of diketone on allenic carbon
- Intramolecular substitution leading to furan ring formation
- Isomerization to yield trisubstituted annulated furan
Key Findings
- The reaction is a single-step convergent process providing high yields (up to 89%) of annulated 3-methylfurans.
- The cyclization step proceeds via an SN mechanism, as confirmed by isotopic labeling studies.
- This method is versatile and can be applied to various cyclic diketones to generate diverse annulated furan systems.
Application to Target Compound
Given the structural similarity of the tetrahydrocyclooctafuran ring, this method can be adapted by selecting appropriate cyclic diketones (e.g., cyclooctane-1,3-dione derivatives) to synthesize the fused bicyclic furan ketone system.
| Parameter | Details |
|---|---|
| Reagents | Propargyl sulfonium salt |
| Base | NaOEt or NaH |
| Solvent | EtOH or THF |
| Temperature | Room temperature to reflux |
| Reaction Time | 1–44 hours |
| Product Isolation | Acid workup followed by chromatography |
| Typical Yields | 72–89% |
Reference: Kyushu University Thesis, 2020
Additional Notes on Preparation and Characterization
- The FeCl3-catalyzed method requires careful control of solvent and catalyst loading to maximize yield and selectivity.
- The sulfonium salt method offers a more direct and high-yielding route but requires preparation of the sulfonium salt precursor.
- Both methods allow for structural diversification by varying the ketone or diketone substrates.
- Characterization of products typically involves:
- Melting point determination
- Thin-layer chromatography (TLC)
- Infrared (IR) spectroscopy
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C)
- Single crystal X-ray diffraction for unambiguous structural confirmation
Summary Table of Preparation Methods
| Method | Catalyst/Reagents | Substrate Type | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|---|
| FeCl3-Catalyzed Annulation | FeCl3 (6 mol%) | Cyclic/acyclic ketones | Neat/acetone, RT to 150 °C | 24–61% | Mild conditions, Lewis acid catalysis |
| Allenic Sulfonium Salt Reaction | Propargyl sulfonium salt, NaOEt/NaH | Cyclic 1,3-diketones | EtOH/THF, RT to reflux | 72–89% | High yield, single-step synthesis |
Chemical Reactions Analysis
1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Scientific Research Applications
1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Features
The compound’s bicyclic framework distinguishes it from simpler aryl ethanones. Below is a comparative analysis of key structural attributes:
Key Observations :
- Substituents like hydroxyl groups (e.g., in 1-(3,4-dihydroxy-6-methylphenyl)ethanone) increase polarity and hydrogen-bonding capacity, whereas bromine or fluorine atoms (e.g., in aryl bromides or difluorophenyl derivatives) modulate electronic effects .
Biological Activity
1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.25 g/mol. The compound features a tetrahydrofuran ring fused to a cyclooctane structure, contributing to its distinct chemical properties.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Studies have shown that derivatives of tetrahydrofuran compounds can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Anti-inflammatory Properties : Some studies have indicated that similar compounds may inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that its activity may be linked to:
- Interaction with Enzymatic Pathways : The compound may modulate enzyme activity involved in inflammatory processes or oxidative stress.
- Receptor Binding : Potential binding to specific receptors could mediate its pharmacological effects.
Study 1: Antioxidant Activity Evaluation
A recent study evaluated the antioxidant potential of several tetrahydrofuran derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Test Compound | 25 ± 2.5 | 30 ± 3.0 |
| Control (Vitamin C) | 10 ± 1.0 | 15 ± 1.5 |
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of the compound in a murine model of induced inflammation. The administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound (50 mg/kg) | 90 ± 5 | 120 ± 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
